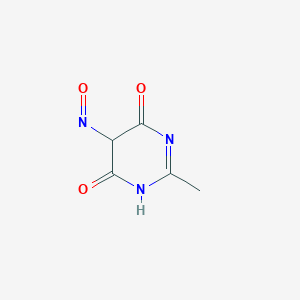
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione typically involves the nitration of 2-methyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 2-methyluracil is treated with nitric acid at a low temperature to introduce the nitroso group at the 5-position.
Purification: The reaction mixture is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-methyl-5-nitro-1H-pyrimidine-4,6-dione.
Reduction: 2-methyl-5-amino-1H-pyrimidine-4,6-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-nitroso-1H-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways. Additionally, it can modulate the activity of other proteins and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
- 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
- 5-nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione
Uniqueness
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern and the presence of both nitroso and methyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
69228-29-1 |
|---|---|
Fórmula molecular |
C5H5N3O3 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
2-methyl-5-nitroso-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5N3O3/c1-2-6-4(9)3(8-11)5(10)7-2/h3H,1H3,(H,6,7,9,10) |
Clave InChI |
TZPJXEYDNHNNEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(C(=O)N1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



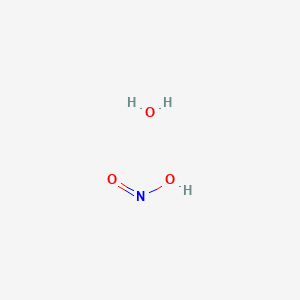
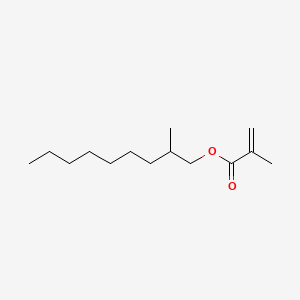
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
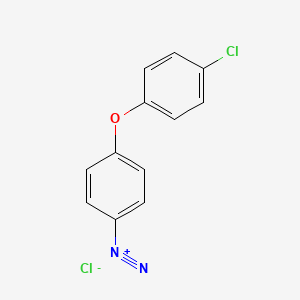
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
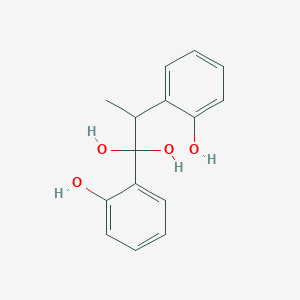
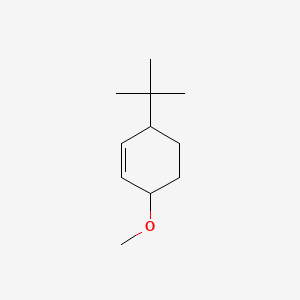
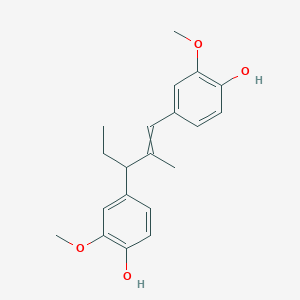
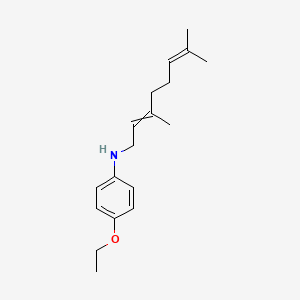

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)


